

4-Phenylnicotinic acid molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Phenylnicotinic acid

Cat. No.: B011666

[Get Quote](#)

An In-Depth Technical Guide to **4-Phenylnicotinic Acid** for Researchers and Drug Development Professionals

Introduction

4-Phenylnicotinic acid is a heterocyclic compound featuring a phenyl group substituted at the 4-position of a nicotinic acid (pyridine-3-carboxylic acid) scaffold. This molecular architecture makes it a compound of significant interest in medicinal chemistry and drug development. As a derivative of nicotinic acid, it belongs to a class of compounds known for diverse biological activities. The strategic placement of the phenyl ring introduces specific steric and electronic properties that can be exploited to achieve high affinity and selectivity for biological targets, most notably nicotinic acetylcholine receptors (nAChRs). This guide provides a comprehensive technical overview of **4-phenylnicotinic acid**, detailing its fundamental properties, synthesis, and applications for professionals in the scientific community.

Core Molecular Profile

Precise identification and characterization are foundational to any research endeavor. **4-Phenylnicotinic acid** is defined by a specific set of molecular identifiers and properties, which are crucial for database searches, analytical characterization, and regulatory documentation.

Key Identification and Physicochemical Data

The fundamental quantitative data for **4-Phenylnicotinic acid** are summarized below. This information is essential for experimental design, including reaction stoichiometry, solution preparation, and analytical method development.

Parameter	Value	Source(s)
IUPAC Name	4-phenylpyridine-3-carboxylic acid	[1]
CAS Number	103863-14-5	[2][3]
Molecular Formula	C ₁₂ H ₉ NO ₂	[1][2][3]
Molecular Weight	199.21 g/mol	[2][3]
Monoisotopic Mass	199.06332 Da	[1]
Boiling Point	353.7°C at 760 mmHg	[3]
Density	1.241 g/cm ³	[3]
InChI Key	HMFLWFBUKXQGIJ-UHFFFAOYSA-N	[1][3]
Canonical SMILES	<chem>C1=CC=C(C=C1)C2=C(C=NC=C2)C(=O)O</chem>	[1][3]

Synthesis and Mechanistic Considerations

The synthesis of **4-phenylnicotinic acid** and its analogs is pivotal for enabling further research and development. The most prevalent and efficient methods involve modern cross-coupling reactions, which offer high yields and good functional group tolerance.

Suzuki Cross-Coupling: A Preferred Synthetic Route

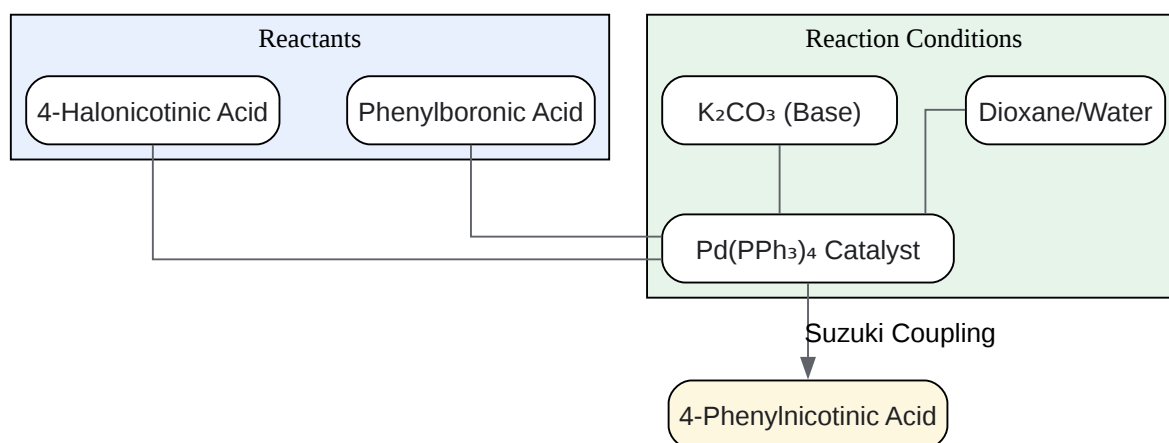
The Suzuki-Miyaura cross-coupling reaction is a highly effective and widely adopted method for forming carbon-carbon bonds between aromatic rings. In the context of **4-phenylnicotinic acid**, this reaction typically involves the coupling of a halogenated nicotinic acid derivative with phenylboronic acid, catalyzed by a palladium complex.

Causality in Experimental Design:

- **Choice of Halide:** A 4-halo-nicotinic acid (e.g., 4-chloro- or 4-bromo-nicotinic acid) is used as the electrophilic partner. Bromo derivatives are often more reactive than chloro derivatives, but the latter can be more cost-effective.
- **Catalyst System:** A palladium(0) catalyst, such as Tetrakis(triphenylphosphine)palladium(0) $[Pd(PPh_3)_4]$, is standard for this type of transformation. The catalyst facilitates the oxidative addition, transmetalation, and reductive elimination cycle that forms the new C-C bond.
- **Base and Solvent:** A base, typically potassium carbonate or sodium carbonate, is required to activate the boronic acid for the transmetalation step. A mixed solvent system, such as dioxane and water, is often used to ensure the solubility of both the organic and inorganic reagents[4].

Illustrative Synthesis Workflow

The following diagram illustrates the logical flow of a typical Suzuki coupling reaction for the synthesis of **4-Phenylnicotinic acid**.



[Click to download full resolution via product page](#)

Caption: Suzuki coupling workflow for **4-Phenylnicotinic acid** synthesis.

Detailed Experimental Protocol (Representative)

This protocol is a representative example adapted from established methods for analogous phenylnicotinic acids^[4]. It is designed as a self-validating system where reaction progress can be monitored via Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

- Reaction Setup:
 - To a round-bottom flask equipped with a reflux condenser, add 4-bromonicotinic acid (1 equivalent), phenylboronic acid (1.2 equivalents), and tetrakis(triphenylphosphine)palladium(0) (0.01 equivalents).
 - Purge the flask with an inert gas (Argon or Nitrogen) for 10-15 minutes to create an oxygen-free atmosphere, which is critical to prevent catalyst degradation.
- Solvent and Reagent Addition:
 - Add a degassed solvent mixture of dioxane and water (e.g., 10:1 ratio).
 - Add potassium carbonate (2 equivalents) to the mixture.
- Reaction Execution:
 - Heat the reaction mixture to reflux (typically 90-100°C) with vigorous stirring.
 - Monitor the reaction for completion (usually 6-12 hours) using TLC, staining for the disappearance of the starting material.
- Work-up and Isolation:
 - Cool the reaction mixture to room temperature.
 - Remove the organic solvent (dioxane) under reduced pressure using a rotary evaporator.
 - Add water to the remaining aqueous residue.

- Carefully acidify the aqueous solution to a pH of 1-3 using 2N hydrochloric acid. This step protonates the carboxylate, causing the product to precipitate.
- Purification:
 - Collect the resulting white solid precipitate by vacuum filtration.
 - Wash the solid with cold water to remove any remaining inorganic salts.
 - Dry the solid under vacuum to yield the final product, **4-phenylnicotinic acid**. Purity can be confirmed by HPLC and NMR spectroscopy.

Applications in Drug Discovery and Neuroscience Research

The true value of **4-phenylnicotinic acid** lies in its potential as a molecular scaffold for developing novel therapeutics. Its structure is particularly relevant for targeting nicotinic acetylcholine receptors (nAChRs).

Targeting Nicotinic Acetylcholine Receptors (nAChRs)

The nAChRs are a family of ligand-gated ion channels that play critical roles in various physiological and pathological processes. The $\alpha 4\beta 2$ nAChR subtype is of particular interest as it is a key mediator of the pharmacological effects of nicotine and is implicated in addiction, substance abuse, and certain neurological disorders[5].

Phenyl-substituted nicotinic ligands, including derivatives of **4-phenylnicotinic acid**, are being investigated as potent and selective agents that can modulate the activity of these receptors[5]. By acting as antagonists or desensitizers, these compounds can block the effects of nicotine or other agonists, presenting a promising therapeutic strategy for:

- Addiction and Substance Abuse: Reducing the reinforcing effects of nicotine and alcohol[5].
- Neurological Disorders: Potential applications in conditions where nAChR function is dysregulated.

The broader class of nicotinic acid derivatives has also shown efficacy in treating a range of other conditions, including inflammation and pain, highlighting the versatility of this chemical scaffold[6].

Safety and Handling

4-Phenylnicotinic acid should be handled in accordance with standard laboratory safety procedures for fine chemicals. While specific hazard symbols have not been universally assigned, general precautions should be observed:

- Use in a well-ventilated area or a chemical fume hood.
- Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
- Avoid inhalation of dust and direct contact with skin and eyes.

Conclusion

4-Phenylnicotinic acid is a well-characterized compound with a defined molecular formula of $C_{12}H_9NO_2$ and a molecular weight of 199.21 g/mol [1][2][3]. Its synthesis is readily achievable through robust methods like the Suzuki cross-coupling, making it an accessible building block for further chemical exploration. Its primary significance for researchers lies in its role as a privileged scaffold for designing selective ligands for nicotinic acetylcholine receptors, offering a promising avenue for the development of next-generation therapeutics for addiction and other neurological disorders[5]. This guide provides the core technical information required for scientists to confidently incorporate **4-phenylnicotinic acid** into their research and development programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. PubChemLite - 4-phenylnicotinic acid (C12H9NO2) [pubchemlite.lcsb.uni.lu]
- 2. 4-PHENYLNICOTINIC ACID;103863-14-5 [abichem.com]
- 3. bocsci.com [bocsci.com]
- 4. 6-PHENYLNICOTINIC ACID | 29051-44-3 [chemicalbook.com]
- 5. Therapeutic applications of phenyl-substituted nicotinic ligands [innoget.com]
- 6. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [4-Phenylnicotinic acid molecular weight and formula]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b011666#4-phenylnicotinic-acid-molecular-weight-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com